molecular formula C16H14N4O4 B2825428 2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 849516-63-8

2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No. B2825428
CAS RN: 849516-63-8
M. Wt: 326.312
InChI Key: GZIAVHMQEZPYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile (FNPB) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a nitrogen-containing ring structure, and has been used as a substrate in various biochemical and physiological studies. FNPB has been studied for its potential therapeutic applications in the treatment of neurological disorders and cancer, as well as its potential to serve as a scaffold for the development of novel drug molecules.

Scientific Research Applications

Antibacterial Activities

The synthesis and evaluation of antibacterial activities have been a significant area of research for derivatives related to "2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile". For example, a study reported on the synthesis of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones derivatives. These compounds, including those with nitro substitutions on aryl and heteroaryl rings, showed potent antibacterial activity against a range of Gram-positive and selected Gram-negative bacteria, highlighting the importance of nitro analogs like the 5-nitro-2-furoyl derivatives in enhancing antibacterial properties (Phillips et al., 2013).

Drug Development for Diabetes and Alzheimer's

Derivatives of "this compound" have been evaluated for their potential in drug development, particularly in the treatment of type 2 diabetes and Alzheimer's disease. A study focusing on 2-furoic piperazide derivatives found these compounds to be promising inhibitors of α-glucosidase and acetylcholinesterase (AChE) enzymes, suggesting their utility in managing diabetes and Alzheimer's respectively (Abbasi et al., 2018).

Anti-tuberculosis Agents

Research on improving the bioavailability of anti-tuberculosis agents led to the modification of "this compound" derivatives. By altering structural features, such as replacing the benzyl group on the piperazine ring and introducing nitrogen atoms into the aromatic ring, researchers were able to retain potent anti-tuberculosis activity while increasing absorption and serum half-life, showcasing the compound's adaptability for therapeutic use (Tangallapally et al., 2006).

Cardioprotective Effects

A newly synthesized compound, combining features of cariporide and trimetazidine with modifications including a nitro group, demonstrated cardioprotective effects against ischemia-reperfusion injury in rats. This study suggests the potential of nitro-substituted piperazine derivatives in developing treatments for heart conditions (Zhou et al., 2012).

Antimicrobial and Enzyme Inhibition

The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives showcased their effectiveness as enzyme inhibitors and antimicrobial agents. These compounds were found to have good activity against various bacterial strains and demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase enzymes, indicating their potential as therapeutic agents (Hussain et al., 2017).

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c17-11-12-10-13(20(22)23)3-4-14(12)18-5-7-19(8-6-18)16(21)15-2-1-9-24-15/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIAVHMQEZPYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.